molecular formula C6H3ClF2O2S B2688743 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid CAS No. 2228813-23-6

2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid

Cat. No. B2688743
CAS RN: 2228813-23-6
M. Wt: 212.59
InChI Key: UQGCSWQASUUDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid, commonly known as CTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTF is a member of the acetic acid family, and its unique chemical structure makes it an attractive candidate for research and development.

Scientific Research Applications

Cancer Research and Apoptosis Induction

One area of significant interest is the use of chlorothiophenyl derivatives in cancer research, particularly as apoptosis inducers and potential anticancer agents. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole and related compounds have been identified as novel apoptosis inducers. These compounds demonstrate good activity against several breast and colorectal cancer cell lines, highlighting the potential of chlorothiophenyl derivatives in developing anticancer therapies (Zhang et al., 2005).

Analytical Chemistry and Environmental Monitoring

Compounds structurally related to 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid have also been used in analytical chemistry, particularly in the development of improved derivatization techniques for the determination of contaminants in drinking water. An example is the study on the derivatization and analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water, indicating the relevance of chlorothiophenyl derivatives in enhancing analytical methodologies for environmental monitoring (Kubwabo et al., 2009).

Organic Synthesis and Chemical Reactions

Research into the synthesis and reactions of chlorothiophenyl derivatives continues to be a vibrant field, exploring novel synthetic routes and chemical transformations. For instance, studies on the facile synthesis of carbodiphosphoranes from hexafluoroacetone and methylenediphosphanes reveal the versatility of fluorinated compounds in organic synthesis, suggesting potential synthetic applications for 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid as well (Shevchenko et al., 1999).

Pharmaceutical and Biomedical Applications

Furthermore, the development of haptens for the production of antibodies against organophosphate pesticides showcases the pharmaceutical and biomedical applications of chlorothiophenyl derivatives. This research demonstrates the potential of these compounds in creating diagnostic and therapeutic tools (Hoeve et al., 1997).

Safety and Hazards

The safety information for “2-(5-chlorothiophen-3-yl)acetic acid”, a related compound, includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-(5-chlorothiophen-3-yl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-4-1-3(2-12-4)6(8,9)5(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCSWQASUUDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(C(=O)O)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid

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